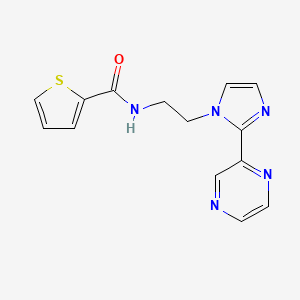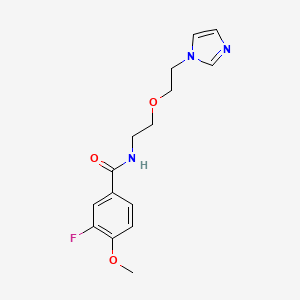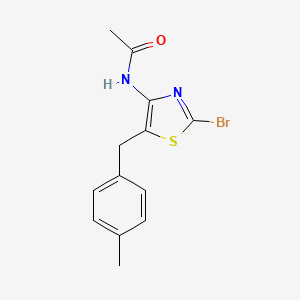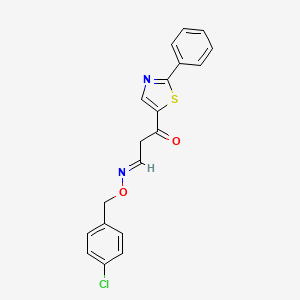![molecular formula C17H23N5O3 B2558696 4,7,8-Trimethyl-2-(3-oxobutan-2-yl)-6-propylpurino[7,8-a]imidazole-1,3-dione CAS No. 878412-41-0](/img/structure/B2558696.png)
4,7,8-Trimethyl-2-(3-oxobutan-2-yl)-6-propylpurino[7,8-a]imidazole-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,7,8-Trimethyl-2-(3-oxobutan-2-yl)-6-propylpurino[7,8-a]imidazole-1,3-dione, also known as TIP, is a purinergic receptor antagonist. It is a synthetic compound that has been used in scientific research to study the purinergic system. The purinergic system is a complex signaling system that involves the release of purines, such as adenosine triphosphate (ATP), and their interaction with purinergic receptors. TIP has been found to have a high affinity for the P2X7 receptor, which is involved in immune response and inflammation.
Applications De Recherche Scientifique
Novel Research Strategies and Applications
Hydantoin Derivatives in Medicinal Chemistry
Hydantoins, including compounds structurally similar to the requested molecule, are pivotal in drug discovery due to their broad spectrum of biological and pharmacological activities. These compounds are instrumental in the synthesis of non-natural amino acids and their conjugates, showing potential therapeutic applications. The Bucherer-Bergs reaction, significant for the synthesis of hydantoin, exemplifies an efficient method for preparing important natural products and new therapeutics (Shaikh et al., 2023).
Redox Mediators in Organic Pollutant Treatment
The use of redox mediators, along with oxidoreductive enzymes, offers a promising approach for the degradation of recalcitrant organic pollutants. This enzymatic treatment enhances the efficiency of pollutant degradation, presenting a viable method for remediating various industrial effluents (Husain & Husain, 2007).
Curcumin Derivatives for Medicinal Properties
Curcumin derivatives, including Schiff base, hydrazone, and oxime compounds, have been synthesized to enhance the medicinal properties of curcumin. These modifications aim to improve the biological activity of curcumin, showcasing its therapeutic potential across a range of applications (Omidi & Kakanejadifard, 2020).
Imiquimod and Analogues as Immune Modifiers
Imiquimod and its analogues, featuring an imidazoquinolinamine structure similar to the requested compound, activate the immune system through cytokine induction. These compounds have shown effectiveness in treating various cutaneous diseases, highlighting the potential of heterocyclic compounds in immunotherapy (Syed, 2001).
Oxadiazole Derivatives for Chemosensors and Therapeutics
1,3,4-Oxadiazoles, a class of heterocyclic compounds, demonstrate a broad spectrum of applications from pharmacology to material science. These derivatives are especially noted for their potential in developing chemosensors for metal ions, owing to their photoluminescent properties and coordination sites (Sharma et al., 2022).
Propriétés
IUPAC Name |
4,7,8-trimethyl-2-(3-oxobutan-2-yl)-6-propylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O3/c1-7-8-20-9(2)10(3)21-13-14(18-16(20)21)19(6)17(25)22(15(13)24)11(4)12(5)23/h11H,7-8H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXUFFHJFYCBTLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(N2C1=NC3=C2C(=O)N(C(=O)N3C)C(C)C(=O)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

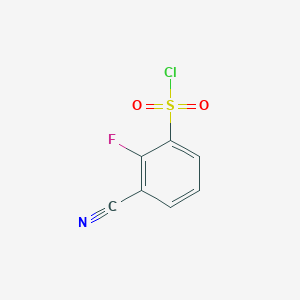

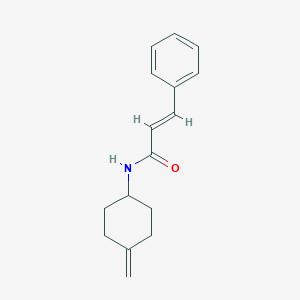
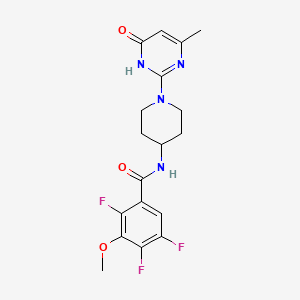

![N-(3-chloro-2-methylphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2558620.png)
![2-(4-ethoxyphenyl)-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2558621.png)
![N-[2-[3-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2558623.png)
![1-(4-Methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-(thiophen-2-yl)urea](/img/structure/B2558625.png)
